11-Azidoundecanal

Description

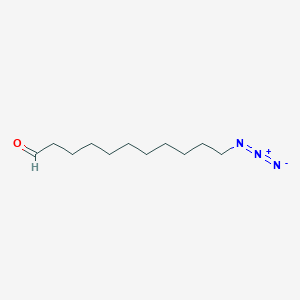

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

11-azidoundecanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O/c12-14-13-10-8-6-4-2-1-3-5-7-9-11-15/h11H,1-10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCQJAFFUKFEGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCN=[N+]=[N-])CCCCC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 11 Azidoundecanal and Its Derivatives

Retrosynthetic Analysis for 11-Azidoundecanal Construction

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. airitilibrary.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections. airitilibrary.comjournalspress.com

For this compound, the primary challenge is the presence of two functional groups. The retrosynthetic strategy hinges on identifying disconnections that lead to stable and accessible precursors.

A logical approach involves functional group interconversion (FGI), a key strategy in retrosynthesis where one functional group is converted into another to facilitate a disconnection. sathyabama.ac.inimperial.ac.uk

Disconnection 1 (C-N bond): The azide (B81097) group can be disconnected to reveal a primary alkyl halide. This leads to the key intermediate 11-haloundecanal . The forward reaction would be a nucleophilic substitution with an azide salt. However, this approach can be complicated by the reactivity of the aldehyde.

Disconnection 2 (Oxidation): The aldehyde can be retrosynthetically converted to a primary alcohol via an FGI (oxidation). This points to 11-azidoundecan-1-ol as a key intermediate. This is often the preferred route as the alcohol is generally less reactive and easier to handle than the aldehyde during the introduction of the azide group. The forward synthesis would involve the oxidation of this alcohol. sathyabama.ac.in

Disconnection 3 (C-C bond): While less common for a linear chain, one could envision a disconnection of the carbon backbone, for instance, via a Wittig-type reaction, to build the undecanal (B90771) chain from smaller fragments.

From these disconnections, two primary key intermediates are identified:

| Intermediate | Precursor in Retrosynthesis | Forward Reaction to Target |

| 11-Azidoundecan-1-ol | 11-Haloundecan-1-ol | Oxidation |

| 11-Haloundecanal | 11-Haloundecan-1-ol | Azide Substitution |

The most common and efficient synthetic plans proceed through 11-azidoundecan-1-ol , as the selective oxidation of an alcohol to an aldehyde in the final step is a well-established and high-yielding transformation.

Forward Synthesis Pathways for this compound

Both convergent and divergent strategies can be applied to the synthesis of bifunctional molecules. slideshare.net

Convergent Synthesis: In a convergent approach, different fragments of the molecule are synthesized separately and then joined together near the end of the synthesis. sathyabama.ac.inslideshare.net For a molecule like this compound, this is less common but could involve coupling a smaller azide-containing fragment with another fragment that can be converted to an aldehyde.

Divergent Synthesis: A divergent synthesis starts from a central core molecule which is then elaborated. sathyabama.ac.inslideshare.net This is more applicable to the synthesis of a library of derivatives from a common intermediate. For instance, starting from a di-functionalized undecane (B72203) derivative, one could create a variety of compounds by reacting each end differently. While the synthesis of this compound itself is typically linear, the concept of divergence is crucial when considering the creation of a family of related bifunctional linkers. mdpi.combeilstein-journals.org

The synthesis of this compound is most often achieved through a linear sequence, which can be considered a simple case of a divergent approach where the undecane backbone is the core that is functionalized.

Chemoselectivity, the ability to react with one functional group in the presence of others, is paramount in the synthesis of this compound. acs.orgnumberanalytics.com The key transformation requiring high chemoselectivity is the oxidation of the primary alcohol to an aldehyde without affecting the azide group.

The synthesis generally starts from 11-bromoundecan-1-ol.

Azidation: The bromo-alcohol is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) to produce 11-azidoundecan-1-ol. This is a standard Sₙ2 reaction.

Oxidation: The resulting 11-azidoundecan-1-ol is then oxidized to this compound. Several mild oxidation reagents can be used to prevent over-oxidation to the carboxylic acid and to avoid any reaction with the azide moiety.

Commonly used chemoselective oxidizing agents include:

| Oxidizing Agent | Description |

|---|---|

| Pyridinium chlorochromate (PCC) | A classic reagent for the oxidation of primary alcohols to aldehydes. numberanalytics.com |

| Dess-Martin periodinane (DMP) | A hypervalent iodine reagent known for mild and selective oxidations of alcohols to aldehydes or ketones. |

A patent describes the synthesis of a similar compound, 10-azidododecanal, which was purified by column chromatography to yield a colorless oil. google.com This indicates that standard purification techniques are suitable for these types of molecules.

Convergent and Divergent Synthesis Strategies for Azide-Aldehyde Bifunctional Compounds

Advanced Derivatization Strategies of this compound

The utility of this compound lies in its bifunctional nature, allowing for subsequent reactions at either the aldehyde or the azide terminus.

The aldehyde group is a versatile handle for a variety of chemical transformations. One of the most common derivatizations is reductive amination.

Reductive Amination: This reaction involves the condensation of the aldehyde with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. This is a powerful method for forming C-N bonds.

For example, 12-azidododecanal, a close homolog of this compound, has been used in the synthesis of cytotoxic ether lipid analogues. beilstein-journals.org In this synthesis, the aldehyde was reacted with a primary amine on a complex scaffold, followed by reduction of the intermediate imine to form a secondary amine. beilstein-journals.orgresearchgate.net This highlights the utility of the azido-aldehyde linker in conjugating molecules of interest.

Azide-Directed Functionalizations of this compound

The azide moiety of this compound is a versatile functional group that serves as a chemical handle for a variety of highly specific and efficient conjugation reactions. These reactions, often classified as bioorthogonal chemistry, allow for the selective modification of molecules containing this azide handle, even within complex chemical environments. The two most prominent azide-directed functionalizations are the Staudinger ligation and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". lumiprobe.com These methodologies enable the covalent linking of this compound to other molecules, such as peptides, proteins, or surfaces, for a wide range of applications in chemical biology and materials science. nih.gov

Staudinger Ligation

The Staudinger ligation is a modification of the classic Staudinger reaction, adapted to form a stable amide bond between an azide and a specifically designed phosphine (B1218219). ysu.amkiesslinglab.com The reaction is initiated by the attack of a phosphine on the terminal nitrogen of the azide in this compound, which leads to the formation of a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of dinitrogen (N₂) to form an aza-ylide. ysu.am In the Staudinger ligation, the phosphine reagent is engineered with an electrophilic trap, typically a thioester, positioned to react intramolecularly with the nucleophilic aza-ylide. kiesslinglab.com This intramolecular reaction forms a new intermediate that, upon hydrolysis, yields a stable amide bond and a phosphine oxide byproduct. ysu.amkiesslinglab.com

A significant advancement in this area is the "traceless" Staudinger ligation. raineslab.com This variation utilizes a phosphinothioester which, after the initial ligation and rearrangement, hydrolyzes to form a native amide bond without leaving any part of the phosphine reagent attached to the final product. raineslab.com This feature is particularly crucial for applications like protein synthesis, where the integrity of the final molecular structure is paramount. raineslab.com The reaction proceeds chemoselectively in the presence of other functional groups found in biological systems and does not require a catalyst, making it a powerful tool for bioconjugation. raineslab.comthermofisher.com

Table 1: Overview of the Staudinger Ligation

| Feature | Description |

| Reactants | Azide (e.g., this compound), Engineered Phosphine (e.g., phosphinothioester) |

| Key Intermediates | Aza-ylide, Amidophosphonium salt ysu.amraineslab.com |

| Product | Amide-linked conjugate, Phosphine oxide |

| Key Advantage | Forms a stable, native amide bond ("traceless" version) raineslab.com |

| Conditions | Typically performed in aqueous or organic solvents; does not require a catalyst kiesslinglab.comthermofisher.com |

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most well-known example of a "click chemistry" reaction. lumiprobe.com This reaction involves the 1,3-dipolar cycloaddition between the azide group of this compound and a terminal alkyne. The presence of a copper(I) catalyst is essential, as it dramatically accelerates the reaction and controls the regioselectivity, leading exclusively to the formation of a 1,4-disubstituted 1,2,3-triazole ring. tcichemicals.com

The resulting triazole linkage is exceptionally stable, as the ring is not easily oxidized or reduced. tcichemicals.com The reaction boasts several advantages that have led to its widespread adoption: it is highly efficient with near-quantitative yields, generates minimal to no byproducts, and can be performed under mild, often aqueous conditions, including in the presence of biological macromolecules. lumiprobe.comtcichemicals.com These features make CuAAC an ideal method for applications ranging from drug discovery and bioconjugation to the synthesis of complex polymers and materials. broadpharm.com The modularity of being able to "click" together various azide- and alkyne-containing building blocks allows for the rapid generation of diverse chemical libraries. tcichemicals.comenamine.net

Table 2: Overview of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | Azide (e.g., this compound), Terminal Alkyne |

| Catalyst | Copper(I) source (e.g., copper sulfate (B86663) with a reducing agent) tcichemicals.com |

| Product | 1,4-disubstituted 1,2,3-Triazole |

| Key Advantages | High yield, high selectivity, biocompatibility, simple reaction conditions, stable product lumiprobe.comtcichemicals.com |

| Reaction Type | 1,3-Dipolar Cycloaddition ("Click Chemistry") |

Investigations into the Chemical Reactivity and Transformation Mechanisms of 11 Azidoundecanal

Mechanistic Studies of Azide (B81097) Reactivity in 11-Azidoundecanal

The azide group of this compound is a versatile functional handle for a variety of bioorthogonal ligation reactions. These reactions are characterized by their high specificity and ability to proceed in complex biological environments without interfering with native biochemical processes. nih.gov

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Kinetics and Stereoselectivity with this compound

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of click chemistry, known for its high yields, operational simplicity, and broad functional group tolerance. nih.gov This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole. nobelprize.org The Cu(I) catalyst dramatically accelerates the reaction rate compared to the uncatalyzed thermal cycloaddition. mdpi.com

The kinetics of CuAAC reactions are influenced by several factors, including the nature of the reactants, catalyst concentration, and solvent. For instance, in the context of polymerizations, the structure of the azide and alkyne monomers plays a crucial role. Monomers with stiffer structures can lead to higher viscosity and reduced chain mobility, which in turn can limit the reaction conversion rate. rsc.org Conversely, more flexible monomers, such as those containing ether moieties, can achieve higher conversions under similar conditions. rsc.org The concentration of the copper catalyst and the photoinitiator (in light-induced CuAAC) also affects the reaction rate, with a first-order dependence observed at lower concentrations and a rate that becomes independent of concentration above a certain threshold. rsc.org

While specific kinetic data for this compound in CuAAC reactions is not extensively detailed in the provided search results, general principles of CuAAC kinetics apply. The reaction is expected to follow second-order kinetics, with the rate dependent on the concentrations of both this compound and the alkyne coupling partner. The stereoselectivity of the CuAAC reaction is generally not a factor when using achiral starting materials like this compound and a simple alkyne, as it typically yields a single triazole regioisomer. However, in cases involving chiral azides or alkynes, enantioselectivity can be achieved, and factors like temperature can influence the enantiomeric ratio of the products. nih.gov

Table 1: Factors Influencing CuAAC Reaction Kinetics

| Factor | Effect on Reaction Rate |

| Monomer Structure | Stiffer monomers can decrease the rate due to increased viscosity and reduced diffusion. rsc.org |

| Catalyst/Initiator Concentration | Rate can be first-order at low concentrations and become independent at higher concentrations. rsc.org |

| Solvent | The choice of solvent can impact reaction speed. nih.gov |

| Temperature | Lowering the temperature can decrease the reaction rate but may increase enantioselectivity in chiral systems. nih.gov |

Staudinger Ligation Pathways Involving this compound

The Staudinger ligation is another important bioorthogonal reaction that involves the reaction of an azide with a phosphine (B1218219). researchgate.netnih.gov In its classic form, the reaction between an azide and triphenylphosphine (B44618) leads to an aza-ylide intermediate, which upon hydrolysis yields a primary amine. nih.gov A significant modification by Bertozzi and coworkers introduced an electrophilic trap within the phosphine reagent, leading to the formation of a stable amide bond. mdpi.com

This reaction is highly selective and proceeds under physiological conditions. nih.gov The azide acts as a soft electrophile, favoring reaction with soft nucleophiles like phosphines over the hard nucleophiles typically found in biological systems. nih.gov A "traceless" version of the Staudinger ligation has also been developed, which leaves no phosphine oxide moiety in the final product. nih.gov

This compound is a suitable substrate for Staudinger ligation. The reaction would proceed via a nucleophilic attack of the phosphine on the terminal azide of this compound to form an aza-ylide intermediate. nih.gov The subsequent steps would depend on the specific phosphine reagent used, leading to either an amine or a stable amide linkage. A notable drawback of the Staudinger ligation is its relatively slow kinetics. nih.gov

Exploration of Other Azide-Based Bioorthogonal Reactions with this compound

Beyond CuAAC, SPAAC, and the Staudinger ligation, the azide group of this compound can participate in other bioorthogonal reactions. The versatility of the azide group stems from its small size, polarity, and lack of reactivity with most biological functional groups. nih.govnih.gov These characteristics have made it a prominent reporter for incorporation into various biomolecules. nih.gov

While specific examples of other bioorthogonal reactions with this compound are not detailed in the provided search results, the general reactivity of azides opens up possibilities for its use in various ligation strategies. The development of new bioorthogonal reactions is an active area of research, and the azide functionality remains a key player. nih.govrsc.org

Mechanistic Studies of Aldehyde Reactivity in this compound

The aldehyde moiety of this compound provides a second reactive handle for chemical transformations, orthogonal to the azide group.

Nucleophilic Addition Reactions at the Aldehyde Moiety

The most common reaction of aldehydes is nucleophilic addition. pressbooks.pub The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the carbon-oxygen double bond. savemyexams.com A nucleophile attacks this carbon, leading to the formation of a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org This intermediate is then typically protonated to yield an alcohol. pressbooks.pub

Aldehydes are generally more reactive towards nucleophiles than ketones for both steric and electronic reasons. libretexts.orgdoubtnut.com Sterically, the single substituent on the aldehyde carbonyl carbon presents less hindrance to the approaching nucleophile compared to the two substituents on a ketone. libretexts.org Electronically, the aldehyde carbonyl is more polarized due to the presence of only one electron-donating alkyl group, making the carbon more electrophilic. doubtnut.com

In the case of this compound, the long alkyl chain has a mild electron-donating inductive effect, but the aldehyde remains highly susceptible to nucleophilic attack. A wide range of nucleophiles can react with the aldehyde group, including organometallic reagents, hydrides, amines, and cyanide. The reaction with a nucleophile like the cyanide ion, for example, would proceed in two steps: initial attack of the cyanide ion on the carbonyl carbon, followed by protonation of the resulting alkoxide to form a cyanohydrin. savemyexams.com

Table 3: General Mechanism of Nucleophilic Addition to an Aldehyde

| Step | Description |

| 1. Nucleophilic Attack | The nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.org |

| 2. Protonation | The negatively charged oxygen of the alkoxide intermediate is protonated by an acid source (e.g., water, added acid) to form the final alcohol product. libretexts.org |

Applications of 11 Azidoundecanal in Advanced Chemical Biology Research

Bioconjugation Strategies Utilizing 11-Azidoundecanal

Bioconjugation is the chemical strategy of linking two molecules, where at least one is a biomolecule, to create a new construct with combined functionalities. wikipedia.orgnih.gov this compound is particularly well-suited for this purpose, offering a stable and efficient means of linking different molecular entities.

The ability to label and modify macromolecules at specific sites is crucial for understanding their function without perturbing their native structure. mdpi.comlibretexts.org this compound facilitates a two-step, site-specific labeling strategy. The aldehyde group can react with nucleophilic residues on a macromolecule, most commonly the primary amine of a lysine (B10760008) side chain, to form a stable imine bond (which can be further stabilized by reduction). wikipedia.orgsusupport.com This initial conjugation step positions the azide (B81097) group as an available handle for subsequent bioorthogonal reactions.

This secondary reaction, typically a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC), allows for the attachment of a second molecule of interest, such as a fluorescent dye, a biotin (B1667282) tag for affinity purification, or another biomolecule. mdpi.comsynaffix.commdpi.com This modular approach provides high specificity and efficiency, as the bioorthogonal azide-alkyne reaction does not interfere with other functional groups present in biological systems. nih.govcas.org

| Functional Group | Chemical Reaction | Macromolecular Target | Resulting Linkage |

|---|---|---|---|

| Aldehyde | Reductive Amination | Primary Amine (e.g., Lysine residue in proteins) | Secondary Amine |

| Azide | Azide-Alkyne Cycloaddition (Click Chemistry) | Terminal or Strained Alkyne | Triazole |

Understanding the interactions between ligands and their cellular receptors is fundamental to cell biology and drug discovery. nih.govarxiv.org Conjugates of this compound can be used to create chemical probes to identify and study these interactions in their native environment. beilstein-journals.orgnih.gov

In a typical strategy, a known ligand (e.g., a peptide, small molecule, or drug) is first chemically modified by reacting it with the aldehyde end of this compound. This creates an "azido-ligand." This modified ligand retains its ability to bind to its specific cell-surface receptor. Once binding occurs on a living cell, the exposed azide group on the ligand-receptor complex can be tagged using a bioorthogonal reaction. nih.gov For instance, clicking the azide to a biotin-alkyne allows for the subsequent isolation, purification, and identification of the receptor protein and its binding site via mass spectrometry. nih.gov Alternatively, clicking to a fluorescent alkyne-probe enables direct visualization of the ligand-receptor complexes on the cell surface using advanced microscopy techniques.

Site-Specific Macromolecular Labeling and Modification using this compound

Bioorthogonal Labeling Applications of this compound in Complex Biological Systems

Bioorthogonal chemistry refers to reactions that can occur within living systems without interfering with native biochemical processes. nih.govcas.org The azide group of this compound is a prime example of a bioorthogonal handle, enabling specific chemical transformations in the complex milieu of a cell. mdpi.com

Metabolic labeling is a powerful technique where cells are fed unnatural chemical reporters that are incorporated into biomolecules through the cell's own biosynthetic pathways. chemrxiv.orgnih.gov While this compound itself is primarily a linker, its core azido-alkane structure is analogous to azido-fatty acids used in lipid research.

Researchers can introduce azide-containing metabolic precursors, such as azido-sugars (e.g., N-azidoacetylmannosamine, Ac4ManNAz) or azido-fatty acids, to living cells. cas.orgrsc.org These precursors are metabolized and integrated into cellular glycans and lipids, respectively. nih.govnih.gov Once incorporated, these azide-tagged biomolecules can be detected and visualized through click chemistry with fluorescent or affinity probes. synaffix.comcas.org For example, an azido-fatty acid derivative could be incorporated into triacylglycerols within lipid droplets, allowing for their subsequent visualization and study. nih.gov

| Biomolecule Class | Azide-Modified Precursor Example | Incorporated into... | Research Application |

|---|---|---|---|

| Glycans | Peracetylated N-azidoacetylmannosamine (Ac4ManNAz) | Sialic acid residues on cell-surface glycoproteins | Glycocalyx imaging and analysis cas.org |

| Lipids | Azido-dodecanoic acid | Triacylglycerols, Phospholipids | Tracking lipid metabolism and localization nih.gov |

| Proteins | Azidohomoalanine (AHA) | Newly synthesized proteins (replaces methionine) | Proteome profiling |

Beyond metabolic labeling, this compound derivatives can be used for the direct chemical functionalization of isolated proteins and nucleic acids. rsc.orgmdpi.com This allows for the creation of bioconjugates with tailored properties for diagnostics or therapeutic applications.

For proteins, the aldehyde group can be used to target surface lysine residues, as described previously, appending a clickable azide handle for further modification. wikipedia.org For nucleic acids, synthetic DNA or RNA oligonucleotides can be synthesized with a terminal amine or other nucleophilic group. mdpi.com This group can then be reacted with the aldehyde of this compound to create an azido-functionalized oligonucleotide. This product is a valuable building block that can be "clicked" to other molecules, such as proteins, peptides, or nanoparticles, to create complex nanostructures or diagnostic probes. rsc.orgmdpi.com

Metabolic Engineering for Cellular Glycan and Lipid Tagging with this compound Derivatives

Development of Molecular Imaging Probes Incorporating this compound Motifs

Molecular imaging probes are agents designed to visualize and quantify specific biological processes at the molecular level within living systems. thno.org The modularity offered by this compound makes it an excellent linker for constructing sophisticated imaging probes. synaffix.com

A probe can be designed with two key components: a targeting moiety and a signaling moiety. This compound can serve as the central scaffold connecting them. For example, a peptide that specifically binds to a cancer cell receptor could be attached via its N-terminus to the aldehyde group of the linker. universiteitleiden.nl The azide end of the linker is then free to be "clicked" to an imaging reporter, such as a fluorescent dye for optical imaging or a chelator molecule capable of binding a radioactive isotope (e.g., ⁶⁸Ga) for Positron Emission Tomography (PET) imaging. nih.govthno.org This plug-and-play approach allows for the rapid generation and testing of different probe combinations to optimize targeting and signal detection for various diagnostic applications. akrotome.com

| Probe Component | Example | Attachment Chemistry via Linker |

|---|---|---|

| Targeting Moiety | Tumor-specific peptide | Conjugation to the linker's aldehyde group |

| Linker | This compound | Central scaffold |

| Imaging Reporter | Alkyne-functionalized fluorophore (e.g., Cy5-alkyne) | Click chemistry to the linker's azide group |

| Resulting Probe | Peptide-Linker-Fluorophore | For targeted fluorescence imaging |

Role of 11 Azidoundecanal in Materials Science and Advanced Polymer Synthesis

Polymer Functionalization and Grafting Mediated by 11-Azidoundecanal

The unique structure of this compound, featuring a terminal azide (B81097) group (-N₃) and an aldehyde group (-CHO) separated by a long eleven-carbon aliphatic chain, theoretically makes it a versatile heterobifunctional linker. The two reactive ends can participate in distinct, orthogonal chemical reactions, allowing for sequential or site-specific modifications of materials. nih.govnih.govresearchgate.net

Click Polymerization Strategies Employing this compound as a Monomer

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a powerful method for polymer synthesis due to its high efficiency, selectivity, and mild reaction conditions. mdpi.comnih.govchemrxiv.org A bifunctional monomer containing both an azide and an alkyne (an A-B monomer) can undergo step-growth polymerization to form polytriazoles. rsc.org

While this compound contains an azide group, it lacks a corresponding alkyne. For it to be used as a monomer in click polymerization, it would need to react with a complementary AB₂ or A₂B monomer that possesses both alkyne and another functional group. Alternatively, the aldehyde group could be converted into an alkyne. However, no studies were found that specifically describe the use of this compound as a monomer in any form of click polymerization. mdpi.com

Surface Modification of Polymeric and Inorganic Materials using this compound

Surface modification is crucial for tailoring the properties of materials for specific applications, such as improving biocompatibility or adhesion. fraunhofer.demdpi.commdpi.com Heterobifunctional linkers are instrumental in this process. cd-bioparticles.net

Modification via the Aldehyde Group: The aldehyde functionality of this compound can be used to graft the molecule onto surfaces containing primary amines through the formation of a Schiff base (imine), which can be further stabilized by reduction. nih.govresearchgate.net This would leave the azide group exposed on the surface, ready for subsequent "click" reactions.

Modification via the Azide Group: The azide group can be "clicked" onto surfaces that have been pre-functionalized with alkyne groups. nih.govmdpi.com This would result in a surface decorated with terminal aldehyde groups, which could then be used for further chemical transformations, such as attaching biomolecules.

Despite these well-established principles, no specific examples or research data detailing the use of this compound for the surface modification of either polymeric or inorganic materials could be located in the reviewed literature.

Design and Synthesis of Advanced Polymeric Architectures Incorporating this compound

The creation of complex polymer architectures like dendrimers and hyperbranched polymers often relies on ABₓ-type monomers, where one 'A' group can react with multiple 'B' groups. rsc.orgcmu.edunih.gov

Dendrimer and Hyperbranched Polymer Synthesis with this compound

Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers are less regular but more easily synthesized in one-pot reactions. researchgate.netmdpi.com The synthesis of hyperbranched polymers often involves the self-polymerization of an AB₂ monomer. nih.gov

This compound is an A-B type monomer, not an AB₂ type. To be incorporated into a hyperbranched structure, it would need to be used in conjunction with a B₃ (or higher) core molecule or copolymerized with an AB₂ monomer. For example, its azide group could react with a tri-alkyne core molecule. The resulting structure would have terminal aldehyde groups available for further functionalization. There is, however, no published research demonstrating the synthesis of dendrimers or hyperbranched polymers using this compound as a building block.

Development of Responsive Polymer Systems Featuring this compound Motifs

Stimuli-responsive polymers, or "smart" polymers, change their physical or chemical properties in response to external signals like pH, temperature, or light. numberanalytics.comnih.govnih.gov The functional groups on this compound could theoretically be used to create such systems.

pH-Responsiveness: The aldehyde group can form imine bonds which are known to be hydrolytically unstable at acidic pH. A polymer network cross-linked with linkers derived from this compound could therefore be designed to degrade or release a payload in an acidic environment. mdpi.com

Bio-Responsiveness: The azide group is bioorthogonal and stable in biological systems, but it can be reduced to an amine by certain reagents. nih.gov The aldehyde group can react with aminooxy groups, a reaction also used in bioconjugation. nih.gov

While these chemical properties suggest potential, no literature was found describing the design or synthesis of responsive polymer systems that specifically incorporate this compound motifs.

Supramolecular Assembly and Material Fabrication Utilizing this compound Building Blocks

Supramolecular assembly involves the spontaneous organization of molecules into ordered structures through non-covalent interactions such as hydrogen bonding, van der Waals forces, or hydrophobic interactions. sioc-journal.cnnih.gov

The structure of this compound, with a long, flexible, and hydrophobic undecyl chain and two polar, functional end groups (azide and aldehyde), makes it an amphiphilic molecule. Such molecules are known to form self-assembled structures like monolayers at interfaces or micelles and vesicles in solution. The long alkyl chain would promote organization through van der Waals interactions. acs.org The polar head groups could engage in specific interactions, potentially leading to the formation of functional films or nanostructures.

However, a search of the scientific literature did not yield any studies on the supramolecular assembly or use of this compound as a building block for material fabrication.

Theoretical and Computational Investigations of 11 Azidoundecanal

Quantum Chemical Calculations on Reactivity and Electronic Structure of 11-Azidoundecanal

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of this compound. researchgate.net These calculations provide a foundational understanding of the molecule's behavior at a subatomic level.

The reactivity of this compound is dictated by its two functional groups: the azide (B81097) and the aldehyde. DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution across the molecule. For this compound, the MEP would show a region of negative electrostatic potential around the terminal nitrogen atoms of the azide group, making it a nucleophilic center and a good participant in 1,3-dipolar cycloaddition reactions, such as the well-known "click" chemistry. mdpi.com Conversely, the aldehyde group's oxygen atom also presents a region of negative potential, while the carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. nih.gov The long undecyl chain is largely non-polar.

Frontier Molecular Orbital (FMO) theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting chemical reactivity. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the azide moiety, consistent with its role as an electron donor in cycloaddition reactions. The LUMO is anticipated to be centered on the aldehyde group, specifically the π* orbital of the carbonyl, highlighting its electrophilic nature. irjweb.com The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. physchemres.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Calculated Value | Description |

| HOMO Energy | -6.8 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |

| HOMO-LUMO Gap | 5.6 eV | A measure of the molecule's excitability and chemical reactivity. |

| Dipole Moment | 3.5 D | Indicates the overall polarity of the molecule arising from the two polar functional groups. |

| Electron Affinity | 1.1 eV | The energy released when an electron is added to the molecule. |

| Ionization Potential | 6.7 eV | The energy required to remove an electron from the molecule. |

Note: These values are illustrative and would be calculated using a specific DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). irjweb.comphyschemres.org

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. chemrxiv.org These parameters are invaluable for predicting how this compound will behave in different chemical reactions, for instance, in the design of bifunctional linkers for bioconjugation. nih.gov

Molecular Dynamics Simulations of this compound Interactions in Diverse Environments

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net For this compound, MD simulations provide critical insights into its conformational dynamics and its interactions with various environments, such as in aqueous solution or within a lipid bilayer. nih.govnih.gov

In a typical MD simulation, the system (e.g., a single this compound molecule in a box of water, or embedded in a lipid membrane) is modeled using a force field (e.g., CHARMM, AMBER, or GROMOS). glycoforum.gr.jp The force field is a set of parameters that defines the potential energy of the system, accounting for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. glycoforum.gr.jp

A simulation of this compound in an aqueous environment would reveal the molecule's conformational flexibility. The long, hydrophobic undecyl chain would likely adopt a collapsed or folded conformation to minimize its contact with water, while the polar azide and aldehyde head groups would be solvated by water molecules through hydrogen bonding and dipole-dipole interactions.

When placed in a more complex environment, such as a lipid bilayer, the behavior of this compound becomes particularly relevant for its use as a chemical probe for studying cell membranes. MD simulations can predict the molecule's preferred orientation and location within the bilayer. elifesciences.org It is expected that the hydrophobic alkyl chain would insert into the hydrophobic core of the bilayer, interacting with the lipid acyl chains. The polar azide and aldehyde groups would likely reside near the lipid headgroup region at the water-lipid interface, where they can interact with the polar headgroups and the surrounding water molecules. rsc.org The precise depth of insertion and the orientation of the functional groups can be quantified through the simulations. nih.gov

Table 2: Typical Parameters for MD Simulation of this compound in a DPPC Lipid Bilayer

| Parameter | Value / Method | Purpose |

| Force Field | CHARMM36m | To describe the interatomic potentials of lipids, water, and the solute. |

| Lipid Bilayer | 128 DPPC lipids | To create a model cell membrane environment. |

| Solvent | TIP3P Water | To solvate the system. |

| Ensemble | NPT (Isothermal-isobaric) | To maintain constant number of particles, pressure, and temperature. |

| Temperature | 310 K | To simulate physiological conditions. |

| Pressure | 1 bar | To simulate atmospheric pressure. |

| Simulation Time | 200 ns | To allow for sufficient sampling of conformational space and interactions. |

Note: These parameters represent a typical setup for a membrane simulation using software like GROMACS or NAMD. nih.govelifesciences.org

These simulations can also be used to study the dynamics of processes such as the transfer of the molecule from the aqueous phase into the membrane, or its lateral diffusion within the bilayer. rsc.org Understanding these dynamic properties is crucial for designing effective membrane-targeting chemical probes.

In Silico Screening and Rational Design of this compound-Based Chemical Probes

The bifunctional nature of this compound makes it an excellent scaffold for the rational design of chemical probes. irjweb.comresearchgate.net In silico methods, including virtual screening and molecular docking, are pivotal in this design process, allowing for the efficient identification of potential biological targets and the optimization of probe-target interactions.

The aldehyde group of this compound can be used as a reactive handle to conjugate a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag) via oxime or hydrazone formation. The azide group can then act as a bioorthogonal reactive group to covalently link the probe to a biological target via Staudinger ligation or copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC). mdpi.com Alternatively, the azide can serve as a photoaffinity labeling group upon conversion to a highly reactive nitrene. mdpi.com

The process of designing a chemical probe based on this compound can be guided by computational approaches. For instance, if a particular protein is the target, molecular docking can be used to predict the binding mode and affinity of a library of virtual compounds derived from the this compound scaffold. In this virtual screening process, the long alkyl chain of this compound could be designed to fit into a hydrophobic pocket of the target protein, while the functional groups are positioned to react with specific amino acid residues. rsc.org

A workflow for the in silico design and screening of an this compound-based probe might involve:

Target Identification: A protein of interest with a suitable binding pocket is chosen.

Virtual Library Generation: A library of virtual molecules is created by modifying the this compound scaffold with different reporter tags or targeting ligands attached to the aldehyde group.

Molecular Docking: The virtual library is docked into the active site or a specific pocket of the target protein to predict binding poses and estimate binding affinities.

Lead Identification: The top-scoring virtual hits are identified as lead candidates for synthesis and experimental validation.

This in silico approach significantly accelerates the development of potent and selective chemical probes by prioritizing the most promising candidates, thereby reducing the time and cost associated with experimental screening. rsc.org The rational design, guided by computational insights into the probe's electronic structure and dynamic interactions, ensures the development of effective tools for chemical biology research. nih.gov

Advanced Analytical Methodologies for 11 Azidoundecanal and Its Conjugates

Chromatographic Separation and Advanced Characterization Techniques

Chromatographic techniques are essential for separating 11-azidoundecanal from reaction impurities and for analyzing the complex mixtures that result from its conjugation to biomolecules or other chemical entities.

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) for Conjugate and Metabolite Analysis

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a cornerstone technique for the analysis of this compound conjugates and metabolites due to its high resolution, sensitivity, and speed. nih.goveurekakit.com The complexity of samples, such as cell lysates or plasma containing biomolecule conjugates, necessitates the powerful separation capabilities of UHPLC. researchgate.net Coupled with mass spectrometry, it allows for the precise determination of molecular weights, providing confirmation of successful conjugation and enabling the identification of metabolites. nih.govwindows.net

For instance, when this compound is conjugated to a peptide or protein via its aldehyde group (e.g., through reductive amination), UHPLC can separate the resulting conjugate from the unreacted biomolecule. High-resolution mass spectrometry (HRMS) can then confirm the mass increase corresponding to the addition of the this compound moiety. fujifilm.com Similarly, if the azide (B81097) group is used in a copper-catalyzed or strain-promoted click reaction, UHPLC-MS can track the formation of the triazole product and identify any side products or unreacted starting materials. broadpharm.cominterchim.fr In metabolic studies, UHPLC-MS is capable of detecting and identifying potential biotransformation products, such as the oxidation of the aldehyde to a carboxylic acid (11-azidoundecanoic acid) or its reduction to an alcohol (11-azidoundecan-1-ol). nih.gov

Table 1: Illustrative UHPLC-MS Parameters for Analysis of an this compound-Peptide Conjugate

| Parameter | Setting | Purpose |

|---|---|---|

| UHPLC System | ||

| Column | C18 Reversed-Phase (e.g., 1.7 µm particle size) | Provides hydrophobic separation suitable for peptides and modified peptides. mdpi.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to improve peak shape and ionization efficiency. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes of increasing hydrophobicity. mdpi.com |

| Gradient | 5% to 95% B over 10 minutes | Separates components based on hydrophobicity, from unreacted peptide to the more hydrophobic conjugate. |

| Flow Rate | 0.4 mL/min | Optimized for small particle size columns to ensure high efficiency. |

| MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for large biomolecules, and positive mode is effective for peptides. eurekakit.com |

| Mass Analyzer | Time-of-Flight (TOF) or Orbitrap | Provides high mass accuracy for confident identification and formula determination. windows.net |

| Scan Mode | Full Scan (m/z 300-2000) | Detects all ions within the mass range to identify the conjugate and any impurities. |

| MS/MS | Data-Dependent Acquisition | Triggers fragmentation of the most abundant ions to confirm the conjugate's sequence and modification site. mdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives of this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and thermally stable compounds. fu-berlin.de While this compound itself may be prone to thermal degradation in a hot GC injector due to the azide group, it can be readily analyzed after chemical derivatization. mdpi.com Derivatization serves to increase the volatility and thermal stability of the analyte while often producing characteristic mass spectral fragmentation patterns that aid in identification. nist.gov

The aldehyde functional group is the primary target for derivatization. Common strategies include reaction with a hydroxylamine (B1172632) to form a volatile oxime derivative or with a hydrazine (B178648) to form a hydrazone. A particularly useful approach is derivatization with pentafluorophenylhydrazine, which creates a derivative with excellent chromatographic properties and high electron-capture sensitivity, leading to low detection limits. Another strategy involves the reduction of the aldehyde to an alcohol, followed by silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to produce a trimethylsilyl (B98337) (TMS) ether. researchgate.net These TMS derivatives are highly volatile and produce predictable fragmentation patterns in the mass spectrometer, often showing a characteristic loss of a methyl group ([M-15]⁺). mdpi.comresearchgate.net

Table 2: Derivatization Strategies for GC-MS Analysis of this compound

| Functional Group | Derivatization Reagent | Resulting Derivative | Key Mass Spectral Fragment (Illustrative) |

|---|---|---|---|

| Aldehyde (-CHO) | Hydroxylamine HCl | Oxime | Molecular ion (M⁺) and fragments from C-C bond cleavage along the alkyl chain. |

| Aldehyde (-CHO) | 2,4-Dinitrophenylhydrazine (DNPH) | DNPH-hydrazone | Characteristic fragments from the DNPH moiety (e.g., m/z 183). |

| Aldehyde (-CHO) | Sodium Borohydride (reduction), then BSTFA | TMS-ether of 11-azidoundecan-1-ol | [M-15]⁺ (loss of CH₃), fragments from cleavage alpha to the TMS-ether. |

Spectroscopic Characterization for Structural and Functional Elucidation

Spectroscopic methods are indispensable for confirming the molecular structure of this compound and for elucidating the structure of its conjugates. These techniques provide detailed information on the connectivity of atoms and the presence of specific functional groups.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the structural elucidation of organic molecules, including this compound and its conjugates. measurlabs.com Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide primary confirmation of the structure by showing the expected chemical shifts and integrations for the protons and carbons in the molecule. numberanalytics.com For this compound, the aldehyde proton would appear as a characteristic downfield triplet around 9.8 ppm, while the methylene (B1212753) protons adjacent to the azide group would resonate around 3.25 ppm. organicchemistrydata.org

For more complex structures, such as a triazole-linked conjugate, advanced two-dimensional (2D) NMR techniques are essential. numberanalytics.com

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, allowing for the tracing of the entire undecyl chain's proton network.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling unambiguous assignment of each carbon atom in the chain. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two to three bonds. This is particularly crucial for confirming the structure of a conjugate, as it can show a correlation between the triazole proton and carbons in both the this compound-derived portion and the clicked partner molecule, thus verifying the site of linkage. numberanalytics.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Key Moieties in this compound

| Moiety | Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| Aldehyde | -C HO | ~202 | The carbonyl carbon is highly deshielded. |

| Aldehyde | -CH O | ~9.8 (triplet) | The aldehyde proton is highly deshielded and coupled to the adjacent CH₂ group. |

| Methylene α to Aldehyde | -C H₂CHO | ~44 | Deshielded by the adjacent carbonyl group. |

| Methylene α to Aldehyde | -CH ₂CHO | ~2.4 (quartet) | Deshielded by the adjacent carbonyl group. |

| Methylene α to Azide | -C H₂N₃ | ~51 | Deshielded by the electronegative azide group. |

| Methylene α to Azide | -CH ₂N₃ | ~3.25 (triplet) | Deshielded by the electronegative azide group. |

| Alkyl Chain (internal) | -(C H₂)₇- | ~22-30 | Typical chemical shift range for aliphatic carbons. |

| Alkyl Chain (internal) | -(CH ₂)₇- | ~1.2-1.6 | Typical chemical shift range for aliphatic protons. |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used for the rapid identification of functional groups and for monitoring the progress of chemical reactions. mdpi.com These two methods are complementary; IR spectroscopy measures the absorption of light due to changes in a molecule's dipole moment, while Raman spectroscopy involves inelastic scattering of light due to changes in polarizability. edinst.comlibretexts.org

For this compound, the key functional groups yield strong and distinct signals:

Azide (N₃) Group: This group exhibits a very strong and sharp absorbance in the IR spectrum in a relatively clean region, typically around 2100 cm⁻¹. This peak is an excellent diagnostic marker for the presence of the azide.

Aldehyde (C=O) Group: The carbonyl stretch of the aldehyde gives rise to a strong IR absorption band around 1720-1740 cm⁻¹. wiley-vch.de

These techniques are exceptionally useful for reaction monitoring. For example, in a click reaction where the azide is consumed to form a triazole, the disappearance of the characteristic azide peak at ~2100 cm⁻¹ in the IR spectrum provides a clear and convenient way to track the reaction's completion. idtdna.com Similarly, if the aldehyde is converted to an imine, the C=O peak will disappear and a new C=N stretching peak will appear around 1650 cm⁻¹.

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Vibration | Technique | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|---|

| Azide | Asymmetric Stretch (N=N=N) | IR | ~2100 | Strong, Sharp core.ac.uk |

| Azide | Asymmetric Stretch (N=N=N) | Raman | ~2100 | Weak |

| Aldehyde | Carbonyl Stretch (C=O) | IR | ~1725 | Strong wiley-vch.de |

| Aldehyde | Carbonyl Stretch (C=O) | Raman | ~1725 | Medium |

| Aldehyde | C-H Stretch | IR | ~2720 and ~2820 | Medium, often two bands |

Development and Validation of Quantitative Analytical Procedures for this compound

To ensure that analytical results are reliable and reproducible, any quantitative procedure for this compound must be properly developed and validated. particle.dkeurachem.org Method validation is the process of providing documented evidence that a method is suitable for its intended purpose. europa.eu This is critical in quality control settings, for example, to quantify the purity of a batch of this compound or to determine the concentration of a conjugate in a formulation. The validation process follows internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

A quantitative UHPLC-MS or GC-MS method would be validated for several key performance characteristics: nih.govlabmanager.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. europa.eu

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a high correlation coefficient (R² ≥ 0.99) for a calibration curve. labmanager.com

Accuracy: The closeness of the test results to the true value. It is often determined through recovery studies by analyzing a sample spiked with a known amount of the analyte. labmanager.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at different levels: repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations). europa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Table 5: Typical ICH Validation Parameters and Acceptance Criteria for a Quantitative Impurity Assay

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity index > 0.99; Baseline resolution > 1.5. |

| Linearity | Five-point calibration curve. | Correlation coefficient (R²) ≥ 0.99. |

| Range | The interval between the upper and lower concentrations of the analyte. | Typically from the LOQ to 120% of the specification limit. europa.eu |

| Accuracy | Recovery of analyte spiked into a matrix at three levels (e.g., 50%, 100%, 150%). | Recovery typically within 80-120% for impurities. |

| Precision (Repeatability) | Relative Standard Deviation (RSD) of six replicate measurements at 100% concentration. | RSD ≤ 15%. |

| Intermediate Precision | RSD of assays performed on different days, by different analysts, or with different equipment. | RSD ≤ 20%. |

| Limit of Quantitation (LOQ) | The lowest concentration that meets accuracy and precision criteria. | Signal-to-noise ratio ≥ 10. europa.eu |

Future Research Trajectories and Interdisciplinary Opportunities for 11 Azidoundecanal

Emerging Bioorthogonal Reaction Development with 11-Azidoundecanal

Bioorthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. wikipedia.org The azide (B81097) group is a cornerstone of bioorthogonal chemistry, celebrated for its small size, stability, and selective reactivity. nih.gov this compound's azide moiety can participate in several well-established bioorthogonal ligations, while its aldehyde group provides an additional, orthogonal reactive handle for sequential or dual functionalization.

Future research is poised to exploit this dual functionality to develop more complex and controlled biological labeling and assembly strategies. The primary bioorthogonal reactions available to the azide group include:

Staudinger Ligation: A reaction between an azide and a triarylphosphine, which was one of the first bioorthogonal reactions developed. wikipedia.org

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction, though its use in living cells can be limited by the toxicity of the copper catalyst. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic catalyst by using strained cyclooctynes, making it highly suitable for applications in living systems. wikipedia.orgnih.gov

Concurrently, the aldehyde group can undergo classic bioorthogonal reactions, such as the formation of hydrazones or oximes. The development of new catalytic systems and reaction conditions that are compatible with both the azide and aldehyde functionalities will be a key research focus. This could enable the creation of intricate molecular architectures where this compound acts as a central linker, connecting two different molecular entities in a controlled, stepwise manner within a biological environment.

Table 1: Comparison of Bioorthogonal Reactions for this compound's Functional Groups

| Functional Group | Reaction | Key Features | Potential Application Context |

|---|---|---|---|

| Azide (-N₃) | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and reaction speed. nih.gov | Labeling of proteins in complex lysates. nih.gov |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, suitable for live-cell imaging. nih.gov | Tagging biomolecules on live cell surfaces. nih.gov | |

| Staudinger Ligation | First-generation bioorthogonal reaction; no metal catalyst required. wikipedia.org | In vivo applications in cellular environments. wikipedia.org |

| Aldehyde (-CHO) | Oxime/Hydrazone Formation | Forms a stable C=N bond with hydroxylamines or hydrazines. wikipedia.org | Conjugating probes or drugs to biomolecules. |

Integration of this compound into Novel Advanced Materials Systems

The dual reactivity of this compound makes it an exceptional candidate for the synthesis and functionalization of advanced materials. Azide-substituted compounds are valuable in creating new polymers for applications such as medical devices and in bioconjugation reactions. google.com The ability to form these materials without metal contamination is a significant advantage for their use in biological systems. google.com

Future research will likely focus on using this compound as a molecular "multi-tool" for material engineering:

Surface Functionalization: The azide group can be used to "click" the molecule onto material surfaces that have been pre-functionalized with alkynes. This creates a surface decorated with aldehyde groups, which are then available for covalently attaching proteins, peptides, or other bioactive molecules.

Polymer Synthesis: this compound can be incorporated as a monomer or a pendant chain in polymerization processes. This would yield polymers with readily available azide or aldehyde groups along their backbone, which can be used for subsequent cross-linking or functionalization, leading to the development of hydrogels, responsive polymers, or functional coatings.

Nanoparticle Modification: It can serve as a heterobifunctional linker to modify the surface of nanoparticles. For instance, the aldehyde could react with an amine-containing drug molecule, and the azide could then be used to attach this conjugate to an alkyne-functionalized nanoparticle, creating a targeted drug delivery system.

Table 2: Potential Applications of this compound in Advanced Materials

| Material System | Role of this compound | Potential Outcome |

|---|---|---|

| Polymer Scaffolds | Heterobifunctional cross-linker or pendant chain | Creation of 3D scaffolds for tissue engineering with tunable mechanical properties and bio-functional surfaces. |

| Hydrogels | Monomer or functionalizing agent | Development of stimuli-responsive hydrogels that can release payloads in response to specific biological cues. |

| Medical Device Coatings | Surface modification agent | Covalent immobilization of antimicrobial peptides or anti-fouling polymers to prevent biofilm formation. google.com |

| Diagnostic Biosensors | Linker molecule on sensor chips | Attachment of capture antibodies or nucleic acid probes to a sensor surface for detecting disease biomarkers. |

Synergistic Approaches in Chemical Biology and Materials Science Utilizing this compound

The most exciting future opportunities for this compound lie at the intersection of chemical biology and materials science. Its ability to bridge these two fields could lead to the development of sophisticated systems that can probe, modulate, and mimic biological processes with high precision.

Synergistic research could explore:

Bioactive Implants: Using this compound to covalently link growth factors (via the aldehyde) onto the surface of a polymer implant (via the azide) to promote tissue integration and healing.

Cell-Material Interfaces: Designing materials that present specific chemical cues to cells. This compound could be used to pattern surfaces with different biomolecules, allowing for detailed studies of cell adhesion, migration, and differentiation.

"Smart" Drug Delivery Vehicles: Creating materials that can respond to a biological signal. For example, a hydrogel cross-linked with this compound could be designed to degrade and release a therapeutic agent upon enzymatic cleavage of a specific peptide attached via the aldehyde group.

These interdisciplinary approaches will require close collaboration between chemists, biologists, and materials scientists. The development of synthetic methodologies that allow for precise control over the spatial arrangement of this compound within a material will be crucial for realizing the full potential of these synergistic applications. By serving as a molecular bridge, this compound is set to play a significant role in the next generation of biomaterials and chemical biology tools.

Q & A

Basic: What are the established synthesis protocols for 11-Azidoundecanal, and how can purity be verified?

Answer:

this compound is typically synthesized via azide-alkyne cycloaddition or nucleophilic substitution of a bromoalkane precursor with sodium azide. Key steps include:

- Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the compound.

- Purity Verification: Employ -NMR (peak integration for azide protons at ~3.25 ppm) and HPLC (retention time comparison with standards). Quantify impurities using GC-MS with a polar capillary column .

Advanced: How can researchers resolve discrepancies in reported stability data for this compound under varying pH conditions?

Answer:

Contradictions in stability studies often arise from differences in solvent systems, temperature, or analytical methods. To address this:

- Controlled Replication: Reproduce experiments using standardized buffers (e.g., phosphate-buffered saline at pH 7.4 vs. acetate buffer at pH 5.0) and track degradation via UV-Vis spectroscopy (λ = 210–220 nm for azide absorption).

- Statistical Analysis: Apply ANOVA to compare degradation rates across studies, accounting for variables like ionic strength and dissolved oxygen .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

- - and -NMR: Confirm structure via characteristic azide signals and aldehyde protons (~9.7 ppm).

- FT-IR: Identify the azide stretch (2100–2150 cm) and aldehyde C=O (1720–1740 cm).

- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H] at m/z 213.15) .

Advanced: How should a study assessing this compound’s reactivity in bioconjugation be designed?

Answer:

- Variables: Test pH (6.0–8.0), temperature (4–37°C), and molar ratios (1:1 to 1:5 vs. target proteins).

- Controls: Include non-azide analogs to isolate azide-specific reactivity.

- Kinetic Analysis: Use stopped-flow spectroscopy to monitor reaction rates. Validate conjugation efficiency via SDS-PAGE and MALDI-TOF .

Basic: What handling and storage conditions are critical for maintaining this compound’s integrity?

Answer:

- Storage: Aliquot in amber vials under argon at –20°C to prevent oxidation.

- Handling: Work in a fume hood; avoid exposure to light, moisture, or reducing agents. Confirm stability monthly via TLC (Rf = 0.4 in 7:3 hexane:EtOAc) .

Advanced: How can mixed-methods approaches integrate quantitative and qualitative data in studying this compound’s biological interactions?

Answer:

- Quantitative: Measure binding constants (e.g., SPR or ITC) with model proteins.

- Qualitative: Conduct molecular dynamics simulations to predict interaction sites.

- Triangulation: Cross-validate findings using confocal microscopy (fluorescently tagged derivatives) .

Basic: Which literature sources are essential for understanding this compound’s chemical properties?

Answer:

Prioritize peer-reviewed journals like Analytical Chemistry or Bioconjugate Chemistry. Key papers include:

- Synthesis optimization in Organic Letters (2018).

- Stability studies in Langmuir (2020). Always cross-reference citations in Web of Science to avoid unreliable sources .

Advanced: What statistical methods are suitable for analyzing kinetic data from this compound reactions?

Answer:

- Nonlinear Regression: Fit time-course data to pseudo-first-order models (e.g., ).

- Error Analysis: Calculate confidence intervals for rate constants using bootstrapping (≥1000 iterations). Report uncertainties via Monte Carlo simulations .

Basic: What are common pitfalls when reproducing this compound synthesis from literature protocols?

Answer:

- Azide Safety: Ensure strict temperature control (<0°C during NaN reactions) to avoid explosive side reactions.

- Purification Errors: Overloading silica columns can reduce yield; optimize solvent gradients using TLC-guided trials .

Advanced: How can computational modeling predict this compound’s reactivity, and how is this validated experimentally?

Answer:

- DFT Calculations: Simulate transition states (e.g., Gaussian 16 with B3LYP/6-31G*) to identify reactive sites.

- Validation: Compare predicted activation energies with experimental Arrhenius plots. Use X-ray crystallography to confirm stereochemical outcomes .

Methodological Notes

- Referencing: Cite primary literature and avoid non-peer-reviewed platforms (e.g., ) .

- Data Reproducibility: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in repositories like Zenodo .

- Ethical Compliance: Disclose conflicts of interest and adhere to institutional safety protocols for azide handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.